m-PEG7-aldehyde

Vue d'ensemble

Description

m-PEG7-aldehyde: is a chemical compound that belongs to the family of polyethylene glycol derivatives. It is a water-soluble compound widely used in various fields, including medical, environmental, and industrial research. The compound contains an aldehyde group, which reacts specifically with hydrazide and aminooxy groups . The modification with polyethylene glycol increases the aqueous solubility of the resulting compound .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of m-PEG7-aldehyde typically involves the reaction of polyethylene glycol with an aldehyde-containing reagent. The aldehyde group can be introduced through various chemical reactions, such as oxidation of primary alcohols or reduction of carboxylic acids . The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as pyridinium chlorochromate or sodium borohydride .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors where polyethylene glycol is reacted with aldehyde-containing reagents under controlled conditions. The process involves purification steps like distillation and crystallization to achieve high purity levels .

Analyse Des Réactions Chimiques

Types of Reactions: m-PEG7-aldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The aldehyde group can react with nucleophiles like hydrazides and aminooxy compounds to form hydrazones and oximes.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Hydrazides in ethanol, aminooxy compounds in aqueous buffer.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Primary alcohols.

Substitution: Hydrazones and oximes.

Applications De Recherche Scientifique

m-PEG7-aldehyde has a wide range of applications in scientific research:

Chemistry: Used as a reagent for the modification of biomolecules and polymers.

Biology: Utilized in the conjugation of proteins and peptides for various biological assays and studies.

Medicine: Applied in drug delivery systems to improve the solubility and stability of therapeutic agents.

Industry: Employed in the production of coatings, adhesives, and other materials that require enhanced solubility and stability.

Mécanisme D'action

The mechanism of action of m-PEG7-aldehyde involves its aldehyde group reacting with specific functional groups on target molecules. The aldehyde group forms covalent bonds with hydrazide and aminooxy groups, leading to the formation of stable conjugates . This reactivity is utilized in various applications, such as drug delivery and bioconjugation, where the compound enhances the solubility and stability of the resulting products .

Comparaison Avec Des Composés Similaires

m-PEG-aldehyde: Another polyethylene glycol derivative with an aldehyde group, used for similar applications.

Aldehyde-PEG-acid: Contains both aldehyde and carboxylic acid groups, offering additional reactivity for bioconjugation.

Aldehyde-PEG-amine: Features both aldehyde and amine groups, providing versatility in chemical reactions.

Uniqueness: m-PEG7-aldehyde is unique due to its specific chain length and the presence of an aldehyde group, which provides a balance between solubility and reactivity. This makes it particularly suitable for applications requiring precise control over molecular interactions and stability .

Activité Biologique

Introduction

m-PEG7-aldehyde, a polyethylene glycol (PEG) derivative, has garnered significant attention in biomedical research due to its unique properties and versatility in drug delivery systems. This compound features a methoxy group at one end and an aldehyde functional group at the other, allowing it to participate in various chemical reactions, particularly in the context of PEGylation. PEGylation enhances the pharmacokinetic and pharmacodynamic profiles of drugs, improving their stability and reducing immunogenicity.

Synthesis and Characterization

The synthesis of this compound typically involves the oxidation of methoxy-PEG (m-PEG) to introduce the aldehyde functionality. The process can be optimized for high yield and purity, as demonstrated in various studies. For instance, methods using triphenylphosphine oxidation have been reported to effectively convert m-PEG to its aldehyde form, with characterization achieved through techniques such as NMR and FT-IR spectroscopy .

Biological Activity

The biological activity of this compound is primarily linked to its role in drug delivery systems and its interaction with biomolecules. Key findings include:

- Enhanced Drug Delivery : this compound can be conjugated to therapeutic agents, enhancing their solubility and circulation time within the bloodstream. This is crucial for improving the efficacy of drugs that are otherwise poorly soluble or rapidly cleared from circulation .

- Site-Specific PEGylation : The aldehyde functionality allows for site-specific conjugation to biomolecules such as proteins and peptides. This specificity is vital for maintaining the biological activity of the conjugated molecules while enhancing their pharmacological properties .

- Biocompatibility : Studies have shown that PEGylated compounds exhibit low toxicity and reduced immunogenicity compared to their non-PEGylated counterparts. This biocompatibility is essential for clinical applications, particularly in therapeutic settings .

- Cell Viability and Proliferation : In vitro studies involving stem cells have demonstrated that this compound-based hydrogels support cell viability and proliferation. For example, live/dead staining assays indicated high cell viability when encapsulated in this compound hydrogels, suggesting its potential for tissue engineering applications .

Case Studies

Several case studies illustrate the application of this compound in drug delivery:

Research Findings

Recent research emphasizes the importance of molecular weight and structure in determining the biological activity of PEG derivatives like this compound:

- Molecular Weight Impact : Higher molecular weight PEGs tend to enhance drug circulation time but may also lead to increased renal clearance if not optimized properly .

- Functionalization Effects : The introduction of different functional groups can tailor the properties of PEG derivatives for specific applications, such as targeted drug delivery or improved interaction with cell membranes .

Propriétés

IUPAC Name |

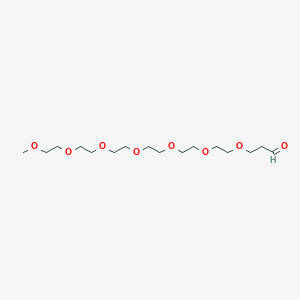

3-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O8/c1-18-5-6-20-9-10-22-13-14-24-16-15-23-12-11-21-8-7-19-4-2-3-17/h3H,2,4-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFRPYQRIPDCCAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.